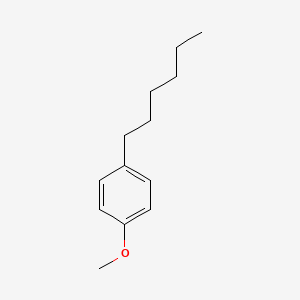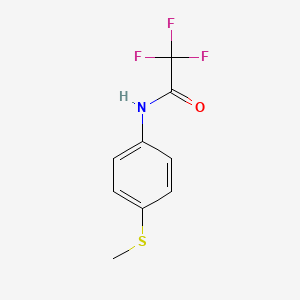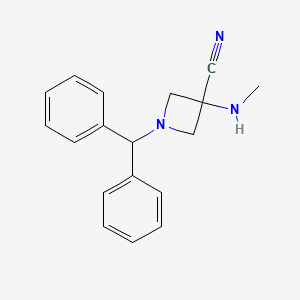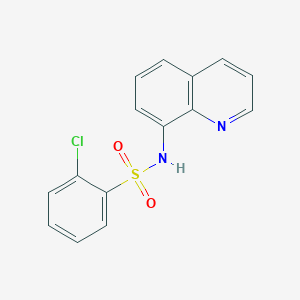
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a compound that features a quinoline moiety attached to a benzene sulfonamide group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 8-aminoquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration or sulfonation.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various electrophiles like nitric acid or sulfur trioxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Industrial applications: It is used in the synthesis of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, inhibiting DNA replication and transcription. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to antibacterial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
8-hydroxyquinoline: Used as a chelating agent and in antiseptic formulations.
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the presence of both the quinoline and sulfonamide groups, which confer a combination of biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H11ClN2O2S |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-chloro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H |
InChI Key |
XSBNGZNVBXGGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(1S)-1-Phenylethyl]-2-azetidinecarboxylic acid](/img/structure/B8670591.png)
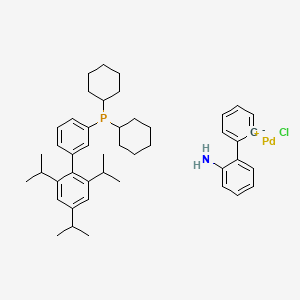
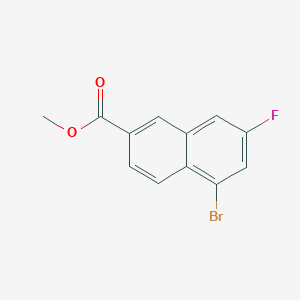
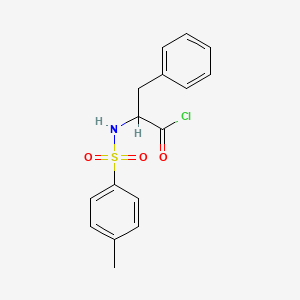
![1-[2-(2-Chlorophenyl)ethyl]piperidin-4-one](/img/structure/B8670628.png)
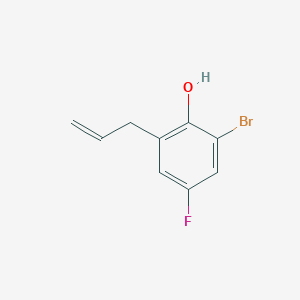
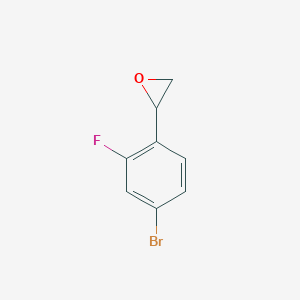
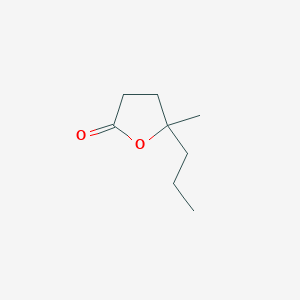
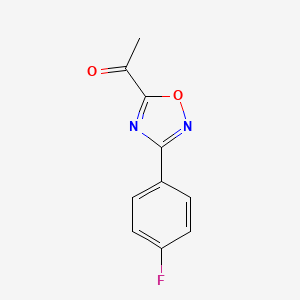
![N,N-Dimethyl-5-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B8670653.png)

